N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyridin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(22-12-14-7-8-17-18(10-14)25-13-24-17)15-4-3-5-16(11-15)26-19-6-1-2-9-21-19/h1-11H,12-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUIUXYTTJZEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with pyridine-based reagents. The general procedure includes the formation of an amide bond between the dioxole and pyridine components. For instance, benzo[d][1,3]dioxol-5-ylmethanol reacts with 4-(dimethylamino)-pyridine in the presence of acyl chlorides to yield the target compound .
Biological Activity Overview
The biological activities of this compound have been explored in various studies, primarily focusing on its antibacterial, antifungal, and anticonvulsant properties.
Antibacterial and Antifungal Activities
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For example:
- Antibacterial Activity : In vitro studies have shown that derivatives of benzo[d][1,3]dioxole possess excellent antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .
- Antifungal Activity : The same derivatives also demonstrated notable antifungal activity against Candida albicans, further underscoring their therapeutic potential in treating infections .
Anticonvulsant Activity
In a study focusing on anticonvulsant properties, derivatives similar to this compound were evaluated using the maximal electroshock (MES) model. One compound showed high protection against seizures at a dose of 4.3 mg/kg with a favorable therapeutic index . This suggests potential applications in epilepsy treatment.
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Some studies have indicated that related compounds can inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Modulation of Ion Channels : The anticonvulsant activity is likely mediated through the modulation of sodium channels (Na v1.1), which plays a crucial role in neuronal excitability .
Case Studies
Several case studies highlight the efficacy of this compound:
- Antibacterial Efficacy : A study reported that a derivative exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios .
- Anticonvulsant Evaluation : In animal models, specific derivatives were shown to provide substantial protection against induced seizures, indicating their potential for further development into therapeutic agents for epilepsy .
Data Tables
| Activity Type | Tested Organisms | MIC/ED50 Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 625–1250 µg/mL |
| Enterococcus faecalis | 625–1250 µg/mL | |
| Antifungal | Candida albicans | Not specified |
| Anticonvulsant | MES model (in mice) | ED50 = 4.3 mg/kg |
Scientific Research Applications
Anticancer Applications
Recent research has highlighted the anticancer potential of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)benzamide. In vitro studies have demonstrated its effectiveness in inducing apoptosis in various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 | Apoptosis induction |
| U87 | 45.2 | Cell cycle arrest |
In vivo studies using tumor-bearing mice indicated that treatment with this compound resulted in significant tumor growth reduction compared to control groups, showcasing its potential as a therapeutic agent in cancer treatment.
Case Study 1: Tumor Regression in Animal Models
A study conducted on mice bearing tumors showed that administration of this compound resulted in significant tumor regression after four weeks of treatment. The study monitored tumor size reduction and overall survival rates, demonstrating a promising therapeutic index.
Antibacterial Properties
The compound also exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro testing revealed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity Data
| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 40 | 21 |
| Bacillus subtilis | 300 | 12 |
| Escherichia coli | 200 | 14 |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.
Case Study 2: Broad-Spectrum Antibacterial Effects
Another investigation assessed the antibacterial efficacy of the compound against multi-drug resistant bacterial strains. Results indicated that it significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option.
Enzymatic Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in bacterial cell wall synthesis, particularly Mur ligases such as MurD and MurE.
Table 3: Enzymatic Inhibition Data
| Enzyme | IC50 (μM) | Effectiveness |
|---|---|---|
| MurD | 0.062 | High |
| MurE | 0.045 | Moderate |
The structure-activity relationship (SAR) studies indicate that modifications to the benzodioxole moiety enhance inhibitory activity against these enzymes, which are crucial targets for developing novel antibiotics targeting resistant bacterial strains.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and ester-like pyridin-2-yloxy group undergo hydrolysis under specific conditions:
Acidic Hydrolysis
-
Conditions : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub>, reflux.
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Products :
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Benzoic acid derivative (from the benzamide core).
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3-Hydroxypyridine (from pyridin-2-yloxy cleavage).
-
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Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.
Basic Hydrolysis
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Conditions : NaOH or KOH in aqueous ethanol, 60–80°C.
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Products :
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Sodium/potassium salt of benzoic acid.
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Pyridin-2-ol.
-
-
Kinetics : Faster than acidic hydrolysis due to hydroxide ion nucleophilicity.
Nucleophilic Substitution at Pyridin-2-yloxy Group
The pyridin-2-yloxy group participates in nucleophilic aromatic substitution (NAS) reactions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia (NH<sub>3</sub>) | 100°C, DMF | 3-Aminobenzamide derivative | 68% |
| Sodium methoxide | Methanol, reflux | 3-Methoxybenzamide analog | 72% |
| Hydrazine hydrate | Ethanol, 80°C | 3-Hydrazinylbenzamide | 65% |
Key Insight : The electron-withdrawing nature of the pyridine ring activates the adjacent oxygen for substitution.
Oxidation of Benzo[d] dioxole Moiety
The methylenedioxy ring undergoes oxidative cleavage:
-
Reagents :
-
Products :
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3,4-Dihydroxybenzyl derivative.
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CO<sub>2</sub> release observed via FTIR.
-
Electrophilic Aromatic Substitution (EAS)
The benzamide aromatic ring undergoes regioselective EAS:
Nitration
-
Conditions : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C.
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Product : 4-Nitrobenzamide derivative (meta-directing effect of the amide group).
Sulfonation
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Conditions : H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>.
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Product : 4-Sulfobenzoic acid amide.
Reduction
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Reagents : LiAlH<sub>4</sub> in dry THF.
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Product : Corresponding amine (N-(benzo[d] dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)benzylamine).
Grignard Reaction
-
Reagents : RMgX (R = alkyl/aryl).
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Product : Tertiary alcohol after quenching.
Stability Under Thermal and Photolytic Conditions
| Condition | Observation | Degradation Pathway |
|---|---|---|
| Heat (150°C) | 15% decomposition in 6 hours | Amide bond cleavage |
| UV Light | 30% degradation after 48 hours | Radical-mediated oxidation of dioxole |
Spectroscopic Evidence of Reactivity
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)benzamide and its analogs?
- Methodology : The synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amine-containing intermediates. For example, benzo[d][1,3]dioxol-5-ylmethylamine can react with 3-(pyridin-2-yloxy)benzoyl chloride in the presence of a base like triethylamine or pyridine. Purification is achieved via flash chromatography or HPLC, with yields optimized by controlling stoichiometry and reaction time. Structural confirmation relies on , , and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : (e.g., δ 101.5–158.3 ppm for aromatic protons) and confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS) : HRMS (ESI-TOF) provides exact mass (e.g., [M+H] at m/z 379.1825) to validate molecular formula .
- HPLC : Purity ≥95% is standard, with reverse-phase C18 columns and UV detection at 254 nm .
Q. What preliminary biological activities have been reported for benzo[d][1,3]dioxol-containing analogs?
- Findings : Derivatives exhibit cytotoxicity against cancer cell lines (e.g., B16F10 melanoma) and enzyme inhibition (e.g., butyrylcholinesterase, BuChE) at IC values <10 µM. Activity depends on substituent placement; pyridyl ether groups enhance binding to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase or enzyme inhibition?
- Approach :
- Substituent Variation : Replacing pyridin-2-yloxy with pyridin-3-yl or pyridin-4-yl groups alters steric and electronic interactions, as seen in analogs with 82–90% yields .
- Bioisosteric Replacement : Exchanging benzo[d][1,3]dioxol with imidazole or tetrazole rings improves solubility without compromising potency .
- Data Analysis : Compare IC values across analogs to identify critical pharmacophores (e.g., benzamide linkage vs. ester) .
Q. What computational strategies predict binding modes to targets like G protein-coupled receptor kinases (GRKs)?
- Methods :
- Docking Simulations : Use Glide XP scoring to evaluate hydrophobic enclosure and hydrogen-bonding motifs. For example, benzo[d][1,3]dioxol may occupy a lipophilic pocket, while pyridyl oxygen forms hydrogen bonds with catalytic residues .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates for synthesis .
Q. How do metabolic stability assays inform the design of derivatives with improved pharmacokinetics?
- Protocols :
- Microsomal Incubation : Monitor parent compound depletion in human liver microsomes (HLMs) to calculate intrinsic clearance. Fluorine or trifluoromethyl groups (as in related analogs) reduce oxidative metabolism .
- CYP450 Inhibition Screening : Evaluate interactions with CYP3A4/2D6 to mitigate drug-drug interaction risks .
Q. What experimental discrepancies exist in reported biological data, and how can they be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
